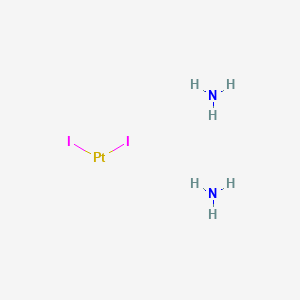![molecular formula C13H10N2O2 B097565 Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- CAS No. 19079-11-9](/img/structure/B97565.png)
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, Methylene Blue.
Mecanismo De Acción
The mechanism of action of Methylene Blue varies depending on its application. In neuroscience, Methylene Blue has been shown to increase mitochondrial function and reduce oxidative stress, leading to improved cognitive function and memory. In oncology, Methylene Blue has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair mechanisms and inducing apoptosis. In infectious diseases, Methylene Blue has been shown to inhibit the growth of pathogens by disrupting their electron transport chain and inducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methylene Blue has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, the inhibition of DNA repair mechanisms, and the induction of apoptosis. Additionally, Methylene Blue has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene Blue has several advantages for use in lab experiments, including its low cost, high solubility, and ease of use. However, Methylene Blue also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays.
Direcciones Futuras
There are several future directions for research on Methylene Blue, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosages and administration methods for Methylene Blue in various applications. Finally, the development of new analogs of Methylene Blue may lead to the discovery of compounds with improved therapeutic potential.
Métodos De Síntesis
Methylene Blue can be synthesized using various methods, including the reduction of N,N-dimethyl-4-nitroaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethylaniline with sodium dichromate, and the condensation of N,N-dimethylaniline with formaldehyde and sulfuric acid. The most commonly used method for synthesizing Methylene Blue is the reduction of N,N-dimethyl-4-nitroaniline.
Aplicaciones Científicas De Investigación
Methylene Blue has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, Methylene Blue has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, Methylene Blue has been investigated for its potential to sensitize cancer cells to radiation therapy and chemotherapy. In infectious diseases, Methylene Blue has been studied for its ability to inhibit the growth of various pathogens, including malaria parasites and bacteria.
Propiedades
Número CAS |
19079-11-9 |
|---|---|
Nombre del producto |
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- |
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3 |
Clave InChI |
SYXZMNNRTIHJKB-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
SMILES canónico |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
Otros números CAS |
19079-11-9 |
Sinónimos |
2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




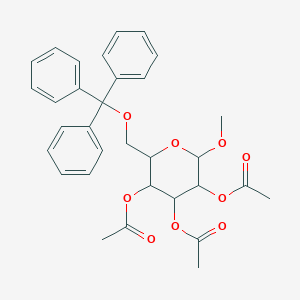

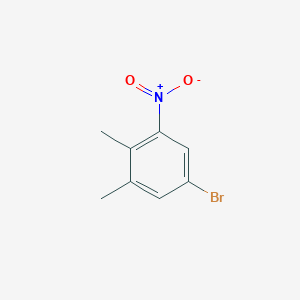




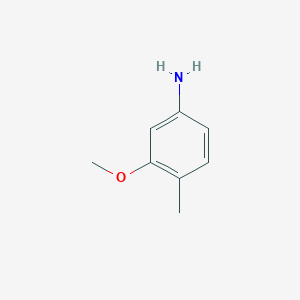
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
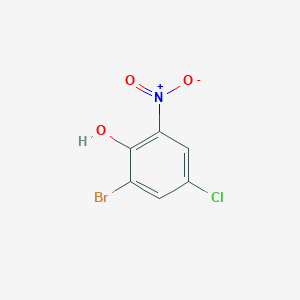
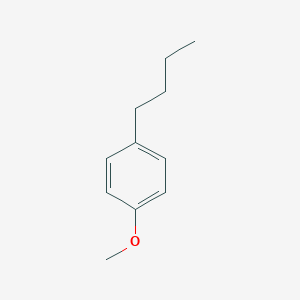
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
